molecular formula C11H13BrO2 B8480543 4-(3-Bromophenyl)-3-methylbutanoic acid

4-(3-Bromophenyl)-3-methylbutanoic acid

Cat. No. B8480543
M. Wt: 257.12 g/mol
InChI Key: YTAJJKZAHAYBQT-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

A flask was charged with trifluoromethane sulfonic acid (450 g, 3 mol) and cooled to 0° C. with an ice-water bath. 4-(3-bromophenyl)-3-methylbutanoic acid, prepared in a similar manner as described in Example 32 (15.5 g, 60 mmol), was added as a solution in DCM (30 mL) slowly to produce a clear dark brown solution. After 15 min, the reaction was diluted with 500 mL of CHCl3 and poured slowly onto approximately 1 L of crushed ice. The resulting slurry was allowed to stir until the solution warms to room temperature and became biphasic. Following separation of layers, the aqueous layer was extracted with CHCl3. The combined organics were washed with brine and dried over anhydrous MgSO4 prior to concentration in vacuo. Purification via Isco column chromatography (50% DCM/hex isocratic) provided a quantitative yield of the named compound as a pale yellow amorphous solid. LCMS-ESI+ (m/z): [M]+ calcd for C11H11BrO: 239.11; found: 239.20.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 32
Quantity
15.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[Br:9][C:10]1[CH:11]=[C:12]([CH2:16][CH:17]([CH3:22])[CH2:18][C:19]([OH:21])=O)[CH:13]=[CH:14][CH:15]=1>C(Cl)Cl.C(Cl)(Cl)Cl>[Br:9][C:10]1[CH:11]=[C:12]2[C:13](=[CH:14][CH:15]=1)[C:19](=[O:21])[CH2:18][CH:17]([CH3:22])[CH2:16]2

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(CC(=O)O)C
Step Three
Name
Example 32
Quantity
15.5 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a clear dark brown solution
CUSTOM
Type
CUSTOM
Details
warms to room temperature
CUSTOM
Type
CUSTOM
Details
separation of layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
to concentration in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via Isco column chromatography (50% DCM/hex isocratic)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2CC(CC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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